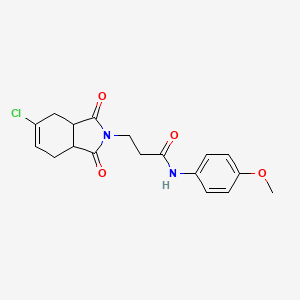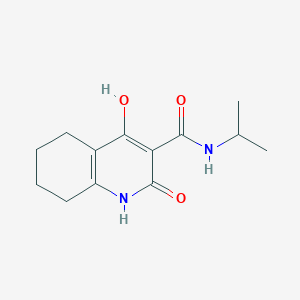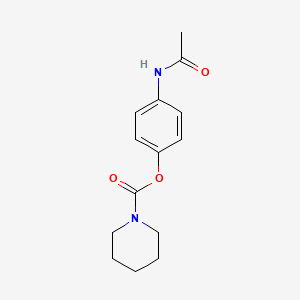![molecular formula C16H20N2O2S3 B10810862 N-tert-butyl-4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide](/img/structure/B10810862.png)
N-tert-butyl-4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide is an organic compound known for its unique structure and various applications in chemistry, biology, and medicine. This compound features a thiophene ring and a thiazolidine-4-one core, making it a versatile molecule in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide can be achieved through several synthetic routes, including:
Condensation Reaction: : This involves the condensation of N-tert-butyl-butanamide with a thiophene derivative and an isothiocyanate in the presence of a base. The reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Cyclization: : Following condensation, cyclization of the intermediate product occurs, forming the thiazolidine ring. The reaction conditions are optimized to promote ring closure and minimize side reactions.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction parameters such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: : Reduction of the carbonyl group in the thiazolidine-4-one core is possible using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the thiophene ring is susceptible to electrophilic attack.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, meta-chloroperbenzoic acid (m-CPBA)
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Solvents: : Ethanol, methanol, dichloromethane
Major Products Formed
Sulfoxides and sulfones: : Formed through oxidation reactions
Reduced thiazolidine derivatives: : Formed through reduction reactions
Substituted thiophene products: : Formed through nucleophilic substitution reactions
Aplicaciones Científicas De Investigación
N-tert-butyl-4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide finds extensive use in various fields:
Chemistry: : Employed as a building block for the synthesis of complex organic molecules.
Biology: : Investigated for its potential as an inhibitor of specific enzymes or biological pathways.
Medicine: : Explored for its therapeutic potential in treating diseases, including its role as an antimicrobial or anticancer agent.
Industry: : Utilized in the development of novel materials and as a precursor in chemical manufacturing.
Mecanismo De Acción
The compound exerts its effects through several mechanisms, including:
Molecular Targets: : Interaction with specific enzymes, proteins, or receptors, modulating their activity.
Pathways Involved: : Inhibition or activation of biochemical pathways, influencing cellular processes such as proliferation, apoptosis, or signal transduction.
Comparación Con Compuestos Similares
N-tert-butyl-4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide can be compared to similar thiazolidine derivatives:
Similar Compounds: : Thiazolidinediones, 1,3-thiazolidine-2-thiones
Uniqueness: : This compound's unique structural features, including the thiophene ring and the specific arrangement of functional groups, confer distinct properties and reactivity. It demonstrates a balance of biological activity and chemical stability, making it advantageous over other similar molecules.
Overall, this compound is a compound of significant interest due to its versatile applications and unique chemical characteristics.
Propiedades
Fórmula molecular |
C16H20N2O2S3 |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
N-tert-butyl-4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide |
InChI |
InChI=1S/C16H20N2O2S3/c1-16(2,3)17-13(19)7-4-8-18-14(20)12(23-15(18)21)10-11-6-5-9-22-11/h5-6,9-10H,4,7-8H2,1-3H3,(H,17,19)/b12-10- |
Clave InChI |
SPOZXHOISZMHNT-BENRWUELSA-N |
SMILES isomérico |
CC(C)(C)NC(=O)CCCN1C(=O)/C(=C/C2=CC=CS2)/SC1=S |
SMILES canónico |
CC(C)(C)NC(=O)CCCN1C(=O)C(=CC2=CC=CS2)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-N-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10810783.png)

![N-tert-butyl-4-[4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide](/img/structure/B10810792.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylbenzamide](/img/structure/B10810793.png)
![2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B10810801.png)
![Methyl 2-[2-(4,6-dimethylpyrimidin-2-yl)imino-1-(4-methylphenyl)-5-oxoimidazolidin-4-ylidene]acetate](/img/structure/B10810802.png)

![5,6-dimethyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B10810806.png)
![N-[(5-chloro-8-hydroxyquinolin-7-yl)-(furan-2-yl)methyl]pentanamide](/img/structure/B10810820.png)
![methyl {4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}acetate](/img/structure/B10810827.png)

![4-(furan-2-ylcarbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10810845.png)
![methyl (2E)-2-[2-(4,6-dimethylpyrimidin-2-yl)imino-1-(4-methylphenyl)-5-oxoimidazolidin-4-ylidene]acetate](/img/structure/B10810854.png)
![N-[2-(dimethylamino)ethyl]-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide](/img/structure/B10810856.png)
